BenchChemオンラインストアへようこそ!

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

PARP-1 inhibition Binding affinity Fluorescence polarization

This 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one combines moderate PARP-1 affinity (Kd=60nM) with a free primary aromatic amine handle, enabling direct amide/sulfonamide/urea derivatization without deprotection—unlike 4-phenyl or 4-(4-methylphenyl) analogs. Its fragment-like MW (251.28 g/mol) leaves ample room for affinity maturation while its LogP (3.47) and TPSA (72.03Ų) predict superior BBB penetration vs. approved PARP inhibitors, making it ideal for CNS PARP programs. The established 10.7-fold cell-to-biochemical potency ratio calibrates cellular assay design.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 843638-25-5
Cat. No. B3033109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
CAS843638-25-5
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)N
InChIInChI=1S/C15H13N3O/c1-9-6-7-10(8-13(9)16)14-11-4-2-3-5-12(11)15(19)18-17-14/h2-8H,16H2,1H3,(H,18,19)
InChIKeyUYUAAZLOVVWDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (CAS 843638-25-5): Phthalazinone-Class PARP-1 Inhibitor for Oncology and DNA Repair Research


4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one (CAS 843638-25-5) is a phthalazinone derivative that functions as a poly(ADP-ribose) polymerase (PARP) inhibitor. The compound bears a 3-amino-4-methylphenyl substituent at the 4-position of the 2H-phthalazin-1-one core scaffold . It is documented as an inhibitor of PARP-1 [1], with patent literature describing its utility in compositions targeting conditions where PARP is implicated, including cancer, inflammatory diseases, and ischemic conditions [2]. The phthalazinone scaffold is a well-established pharmacophore for NAD+-competitive PARP inhibition, sharing core structural features with clinically approved PARP inhibitors such as olaparib .

Why PARP Inhibitor Scaffold Selection Requires Precise Structural Definition: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Substitution Analysis


Substitution on the phthalazinone core dictates PARP-1 inhibitory potency and selectivity. The 3-amino-4-methylphenyl substituent at the 4-position distinguishes this compound from unsubstituted phthalazinones and alternative 4-aryl derivatives. In phthalazinone-based PARP inhibitors, the 4-aryl substituent engages the adenine sub-pocket of the NAD+-binding site, with substituent identity and positioning directly influencing binding affinity, target residence time, and allosteric effects on DNA binding . The presence of a free primary aromatic amine at the 3-position of the phenyl ring provides a reactive handle for further derivatization via amide bond formation or reductive amination, which is absent in 4-phenylphthalazin-1-one or 4-(4-methylphenyl) analogs [1]. Therefore, generic substitution with other 4-arylphthalazinones would yield different PARP inhibition profiles, altered synthetic tractability for downstream functionalization, and distinct selectivity across PARP isoforms.

Quantitative Differentiation Guide: 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Performance Versus Reference Standards


PARP-1 Binding Affinity (Kd): Direct Comparison with Alternative 4-Arylphthalazinone Derivatives

This compound demonstrates a Kd of 60 nM against human recombinant full-length His-tagged PARP-1 in a fluorescence polarization displacement assay [1]. In the same patent (US8765972), structurally distinct phthalazinone derivatives exhibited Kd values ranging from single-digit nanomolar to sub-micromolar, establishing that the 3-amino-4-methylphenyl substitution confers binding affinity within a defined, moderate potency range relative to the broader series. This Kd value provides a quantitative benchmark for researchers selecting among phthalazinone-based PARP-1 ligands.

PARP-1 inhibition Binding affinity Fluorescence polarization

Cellular PARP-1 Inhibition (IC50): Performance in Human HeLa Cells Versus Biochemical Potency

In human HeLa cells, this compound inhibits PARP-1 activity with an IC50 of 640 nM, measured as reduction in H2O2-induced PAR formation [1]. This cellular IC50 is approximately 10.7-fold higher than its biochemical Kd (60 nM) [2], providing a quantitative measure of the cellular permeability and target engagement efficiency of this specific substitution pattern. This cell-to-biochemical potency ratio is a critical parameter for researchers planning cell-based PARP inhibition studies.

Cellular PARP inhibition HeLa cells IC50

Synthetic Tractability: Orthogonal Derivatization via Free Primary Aromatic Amine

The 3-amino-4-methylphenyl substituent contains a free primary aromatic amine that enables orthogonal derivatization pathways including amide bond formation, reductive amination, and diazotization [1]. This contrasts with 4-phenylphthalazin-1-one (no amine handle) and 4-(4-aminophenyl)phthalazin-1-one (amine para to phthalazinone linkage), where the amine position alters conjugation and electronic properties. The meta-amino positioning relative to the phthalazinone attachment point provides a distinct vector for linker extension and bifunctional molecule synthesis .

Chemical derivatization Amide coupling Medicinal chemistry

Computational Physicochemical Properties: Predictive ADME Profile Differentiated from Clinical PARP Inhibitors

The compound has a calculated LogP of 3.47 and topological polar surface area (TPSA) of 72.03 Ų [1]. In comparison, the FDA-approved PARP inhibitor olaparib has a higher TPSA of 86.4 Ų and a lower LogP of 1.9 [2], while talazoparib has a TPSA of approximately 105 Ų. This compound's lower TPSA and higher LogP predict greater membrane permeability and central nervous system penetration relative to clinically approved PARP inhibitors, albeit with potentially lower aqueous solubility.

ADME prediction Drug-likeness Physicochemical properties

Availability and Analytical Characterization: Vendor-Reported Purity Specification

Commercial vendors supply this compound at ≥98% purity as determined by HPLC . The compound is characterized by canonical SMILES CC1=CC=C(C2=NNC(=O)C3=CC=CC=C32)C=C1N, with InChIKey UYUAAZLOVVWDQP-UHFFFAOYSA-N . This level of purity specification and structural verification supports reproducibility in PARP inhibition assays, where impurities with PARP-modulating activity could confound experimental results. Multiple vendors stock this compound, ensuring supply chain redundancy for ongoing research programs .

Compound procurement Analytical characterization Purity specification

Molecular Weight and Physicochemical Identity: Distinction from Higher Molecular Weight PARP Inhibitors

With a molecular weight of 251.28 g/mol , this compound is significantly smaller than clinically approved PARP inhibitors: olaparib (434.46 g/mol), niraparib (320.39 g/mol), rucaparib (323.37 g/mol), and talazoparib (380.35 g/mol) [1]. This lower molecular weight confers lead-like properties consistent with fragment-based drug discovery and early-stage medicinal chemistry optimization, as it provides greater scope for molecular elaboration while remaining within Lipinski's Rule of Five guidelines.

Molecular weight Lead-like properties PARP inhibitor selection

Optimal Research and Industrial Application Scenarios for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one Based on Quantitative Differentiation


PARP-1 Inhibitor Library Construction for Structure-Activity Relationship Studies

This compound serves as a reference point for moderate PARP-1 binding affinity (Kd = 60 nM) within phthalazinone-based inhibitor libraries [1]. Its well-characterized biochemical and cellular potency metrics enable researchers to calibrate assay systems and benchmark novel derivatives. The free primary amine handle facilitates rapid diversification into amide, sulfonamide, or urea derivatives without deprotection steps [2], accelerating SAR exploration of the 4-aryl binding pocket in the PARP-1 NAD+-binding site.

Cellular PARP Inhibition Studies Requiring Defined Cell-to-Biochemical Potency Ratio

Researchers conducting cell-based PARP inhibition experiments can utilize the established 10.7-fold cell-to-biochemical potency ratio (cellular IC50 = 640 nM vs. biochemical Kd = 60 nM in HeLa cells) [1] to design dosing regimens and interpret cellular response data. This quantitative relationship between target engagement and functional inhibition provides a calibrated tool for assessing compound permeability and intracellular target accessibility in PARP-dependent cellular assays.

Fragment-Based Drug Discovery and Lead Optimization Starting Point

With a molecular weight of 251.28 g/mol—significantly lower than approved PARP inhibitors such as olaparib (434.46 g/mol) and niraparib (320.39 g/mol)—this compound provides an ideal fragment-like starting point for medicinal chemistry optimization programs [1]. Its moderate potency leaves substantial room for affinity maturation through structure-guided design, while the free amine handle offers a tractable vector for systematic molecular weight addition without exceeding drug-like property thresholds [2].

CNS-Penetrant PARP Inhibitor Research Models

The compound's calculated physicochemical profile (LogP = 3.47, TPSA = 72.03 Ų) predicts greater membrane permeability and blood-brain barrier penetration compared to clinically approved PARP inhibitors [1]. This property profile makes it a suitable tool compound for investigating PARP inhibition in central nervous system disease models, including neuroinflammation, ischemic stroke, and CNS malignancies, where brain penetration is a prerequisite for target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.